Ietd-cho (tfa)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Caspase-8 Inhibitor I, Cell Permeable Trifluoroacetate is a potent, cell-permeable, and reversible inhibitor of caspase-8 and Granzyme B . The N-terminal sequence (amino acids 1-16) corresponds to the hydrophobic region of the signal peptide of Kaposi fibroblast growth factor and confers cell permeability to the peptide . This small molecule/inhibitor is primarily used for Cancer applications .

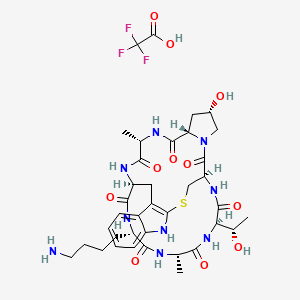

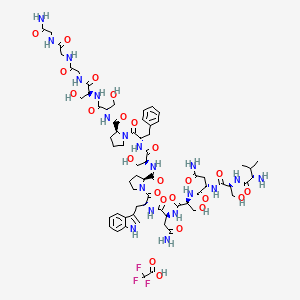

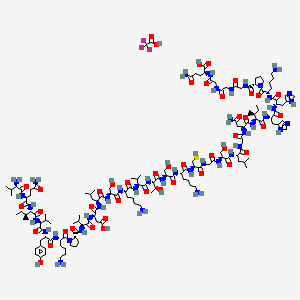

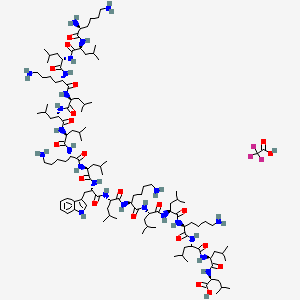

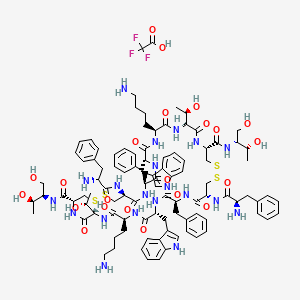

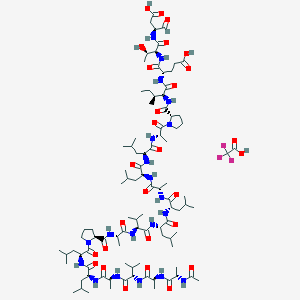

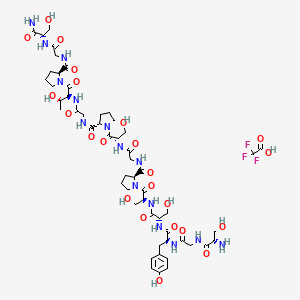

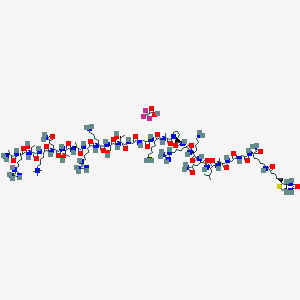

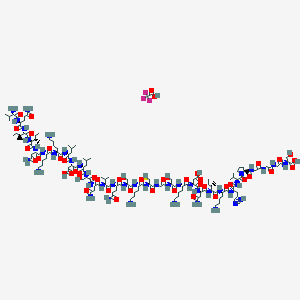

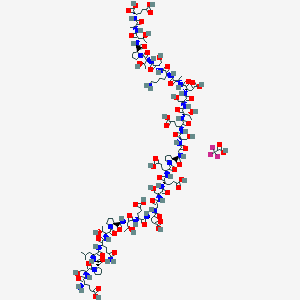

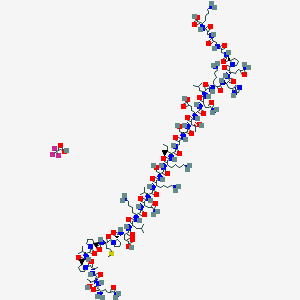

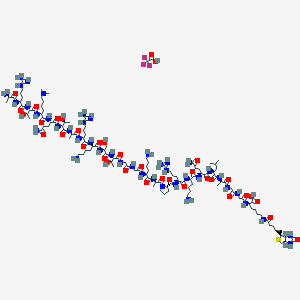

Molecular Structure Analysis

The tetrapeptide IETD binds preferentially to the active site of CASP-8 . The addition of a benzylocarboxonyl group (Z), O-methyl side chains, and a fluoromethyl ketone (FMK) group enhances Z‑IETD‑FMK cell permeability with no additional cytotoxic effects .Physical and Chemical Properties Analysis

Caspase-8 Inhibitor I, Cell Permeable Trifluoroacetate is a white lyophilized solid . It has an empirical formula of C95H162N20O26 and a molecular weight of 2000.42 . It is soluble in DMSO at 5 mg/mL . It can be stored at -20°C .作用機序

Target of Action

The primary target of the Caspase-8 Inhibitor I, Cell Permeable Trifluoroacetate is Caspase-8 , a key enzyme involved in the initiation of apoptosis . Caspase-8 plays a crucial role in controlling inflammation during homeostasis .

Mode of Action

The Caspase-8 Inhibitor I, Cell Permeable Trifluoroacetate works by selectively inhibiting the activity of Caspase-8 . This inhibition results in the unleashing of a spontaneous pro-inflammatory pathway in neutrophils, which is driven by the RIPK3 kinase and sustained by interferon-β .

Biochemical Pathways

This pathway is constitutively activated in neutrophils and is negatively regulated by Caspase-8 . The inhibition of Caspase-8 leads to the induction of chemokine production and neutrophil recruitment .

Pharmacokinetics

It is known that the inhibitor can be administered intraperitoneally .

Result of Action

The inhibition of Caspase-8 results in significant cytokine production in murine neutrophils . This leads to an increase in neutrophil mobilization, which can effectively treat bacterial infections . Therapeutic administration of the inhibitor improves clinical outcomes in models of lethal bacterial peritonitis and pneumonia by augmenting cytokine release, neutrophil influx, and bacterial clearance .

Action Environment

It is known that the inhibitor can effectively treat bacterial infections, suggesting that it is stable and efficacious in the complex environment of a bacterial infection .

生化学分析

Biochemical Properties

Caspase-8 Inhibitor I, Cell Permeable Trifluoroacetate controls the biological activity of Caspase-8 . It interacts with enzymes such as RIPK1 and TBK1 . These interactions are crucial for the regulation of type I interferon production during homeostasis .

Cellular Effects

The compound has significant effects on various types of cells and cellular processes. For instance, it has been shown to improve the outcome of bacterial infections in mice by promoting neutrophil activation . It influences cell function by inducing chemokine production and neutrophil recruitment . Moreover, it has therapeutic effects against lethal bacterial infection .

Molecular Mechanism

Caspase-8 Inhibitor I, Cell Permeable Trifluoroacetate exerts its effects at the molecular level through several mechanisms. It inhibits the interaction between RIPK1 and TBK1, which regulates type I interferon production . It also negatively regulates a spontaneous pro-inflammatory pathway driven by the RIPK3 kinase and sustained by interferon .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Caspase-8 Inhibitor I, Cell Permeable Trifluoroacetate change over time. For instance, it has been shown to improve the clinical outcome in models of lethal bacterial peritonitis and pneumonia by augmenting cytokine release, neutrophil influx, and bacterial clearance .

Dosage Effects in Animal Models

The effects of Caspase-8 Inhibitor I, Cell Permeable Trifluoroacetate vary with different dosages in animal models. For example, it has been shown to protect mice against high-dose endotoxin shock .

Metabolic Pathways

Caspase-8 Inhibitor I, Cell Permeable Trifluoroacetate is involved in several metabolic pathways. It interacts with enzymes such as RIPK1 and TBK1 .

Transport and Distribution

It is known that the compound is cell-permeable .

Subcellular Localization

Given its cell-permeable nature , it is likely to be distributed throughout the cell.

特性

IUPAC Name |

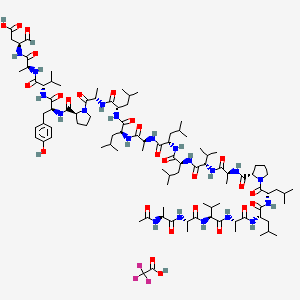

(4S)-4-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-5-[[(2S,3R)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C95H162N20O26.C2HF3O2/c1-27-52(18)75(92(138)103-62(32-33-71(119)120)82(128)113-76(59(25)117)93(139)102-61(43-116)42-72(121)122)112-89(135)70-31-28-34-114(70)94(140)58(24)101-84(130)64(37-45(4)5)107-85(131)65(38-46(6)7)104-78(124)54(20)98-83(129)63(36-44(2)3)106-86(132)67(40-48(10)11)108-91(137)74(51(16)17)111-81(127)57(23)99-88(134)69-30-29-35-115(69)95(141)68(41-49(12)13)109-87(133)66(39-47(8)9)105-79(125)55(21)100-90(136)73(50(14)15)110-80(126)56(22)97-77(123)53(19)96-60(26)118;3-2(4,5)1(6)7/h43-59,61-70,73-76,117H,27-42H2,1-26H3,(H,96,118)(H,97,123)(H,98,129)(H,99,134)(H,100,136)(H,101,130)(H,102,139)(H,103,138)(H,104,124)(H,105,125)(H,106,132)(H,107,131)(H,108,137)(H,109,133)(H,110,126)(H,111,127)(H,112,135)(H,113,128)(H,119,120)(H,121,122);(H,6,7)/t52-,53-,54-,55-,56-,57-,58-,59+,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,73-,74-,75-,76-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COGMWHXRSXGJMX-PWAYNZGCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C=O)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C2CCCN2C(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)C.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C97H163F3N20O28 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2114.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[1-[4-[7-(diethylamino)-4-methyl-2-oxochromen-3-yl]phenyl]-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-[(2R)-2-hydroxy-3-[(1S,14R,18S,20S,23S,28S,31S,34R)-18-hydroxy-34-[(1S)-1-hydroxyethyl]-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]-2-methylpropyl]propanamide;2,2,2-trifluoroacetic acid](/img/structure/B6295640.png)